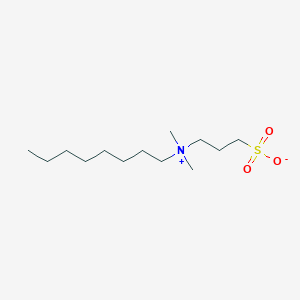

Sulfobetaine-8

Descripción

Propiedades

IUPAC Name |

3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRAABPTWGFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074547 | |

| Record name | N-Octylsulfobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15178-76-4 | |

| Record name | N-Octylsulfobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octylsulfobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethyloctylammonio)propane-1-sulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4755UU7TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulfobetaine-8: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfobetaine-8 (SB-8), also known by its systematic name N-octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic surfactant widely utilized in biochemical and pharmaceutical research.[1][2] Its unique amphipathic nature, possessing both a positively charged quaternary ammonium (B1175870) group and a negatively charged sulfonate group on the same molecule, imparts valuable properties for the manipulation and stabilization of biological macromolecules, particularly proteins.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its application in a key experimental workflow.

Core Physicochemical Properties

The utility of this compound in various research applications is directly linked to its distinct physicochemical characteristics. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 15178-76-4 | [2] |

| Molecular Formula | C₁₃H₂₉NO₃S | [2] |

| Molecular Weight | 279.4 g/mol | [2] |

| Appearance | White to off-white powder/solid | [2][4] |

| Melting Point | >200 °C (decomposes) | [5][6] |

| Boiling Point | Not readily available (decomposes) | N/A |

| Solubility | Soluble in water | [4] |

Chemical and Surfactant Properties

| Property | Value | Source(s) |

| pKa | Not readily available | N/A |

| logP (predicted) | Not readily available | N/A |

| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [2][7] |

| Aggregation Number | Not readily available | N/A |

Note: Values for Boiling Point, pKa, logP, and Aggregation Number for this compound are not consistently reported in the scientific literature, likely due to its decomposition at high temperatures and its zwitterionic nature which complicates experimental determination of pKa and logP.

Experimental Protocols

The accurate determination of the physicochemical properties of surfactants like this compound is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded. This range represents the melting point. For substances that decompose, the temperature at which decomposition is observed is noted.

Determination of Aqueous Solubility

The solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Methodology:

-

Solution Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a fine-pore filter.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using an appropriate analytical technique. Given that this compound does not have a strong chromophore, techniques such as quantitative NMR, evaporative light scattering detection (ELSD) coupled with liquid chromatography, or gravimetric analysis (after evaporating the solvent from a known volume of the solution) can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. The surface tension method is commonly used.

Methodology:

-

Solution Preparation: A series of aqueous solutions of this compound with varying concentrations, spanning a range both below and above the expected CMC, are prepared.

-

Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Analysis: The surface tension is plotted against the logarithm of the this compound concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a sharp break and a region where the surface tension remains relatively constant. The concentration at this inflection point is the CMC.[8]

Experimental Workflow: Membrane Protein Solubilization and Purification

This compound is particularly valuable for its ability to solubilize membrane proteins while often preserving their native structure and function.[8] The following diagram illustrates a typical workflow for the extraction and purification of a target membrane protein using this compound.

This workflow begins with the expression and harvesting of cells containing the target membrane protein. The cells are then lysed, and the membrane fraction is isolated. This compound is introduced to solubilize the membrane, releasing the proteins into a soluble form. After clarifying the extract, the target protein is purified, often using affinity chromatography, in the presence of the detergent to maintain its solubility. Finally, the purified protein is analyzed for purity and used in downstream applications.

Conclusion

This compound is a zwitterionic surfactant with a well-defined set of physicochemical properties that make it a valuable tool in the life sciences, particularly for the challenging task of membrane protein research. Its ability to solubilize and stabilize proteins in their native state is a key advantage. This guide provides the foundational technical information required for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors.

References

- 1. portlandpress.com [portlandpress.com]

- 2. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. You are being redirected... [bio-world.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sulfobetaine 8 (SB-8) - منتجات - Hopax Fine Chemicals [hopaxfc.com]

- 8. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]

Sulfobetaine-8: A Technical Guide to its Mechanism of Action in Protein Solubilization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfobetaine-8 (SB-8) is a zwitterionic detergent increasingly utilized in the life sciences for its ability to gently and effectively solubilize proteins, particularly those embedded in cellular membranes or aggregated in inclusion bodies. Its unique molecular structure, featuring a hydrophobic octyl tail and a hydrophilic headgroup with both a quaternary ammonium (B1175870) cation and a sulfonate anion, confers a net neutral charge over a wide pH range. This property minimizes interference with downstream applications such as isoelectric focusing and ion-exchange chromatography. This in-depth technical guide elucidates the core mechanism of action of SB-8 in protein solubilization, provides comparative data on its efficacy, and details experimental protocols for its application in research and drug development.

Physicochemical Properties of this compound

Understanding the fundamental properties of SB-8 is crucial for its effective application in protein chemistry.

| Property | Value | Reference |

| Chemical Name | N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [1] |

| Molecular Formula | C₁₃H₂₉NO₃S | [2] |

| Molecular Weight | 279.44 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [2] |

| Critical Micelle Concentration (CMC) | 330 mM (in aqueous solution at 20-25°C) | [1][3] |

| Charge | Zwitterionic (net neutral over a wide pH range) | [2][4] |

| UV Absorbance (280 nm) | Does not significantly absorb UV light | [5] |

Core Mechanism of Action in Protein Solubilization

The efficacy of this compound in protein solubilization stems from its amphipathic and zwitterionic nature, which allows it to disrupt hydrophobic and hydrophilic interactions that lead to protein aggregation, without causing significant denaturation.[5] The process can be conceptualized in the following stages:

-

Monomer Partitioning: Below its Critical Micelle Concentration (CMC), SB-8 exists as monomers in solution. These monomers can partition into the lipid bilayer of cell membranes or interact with the hydrophobic patches of aggregated proteins.

-

Micelle Formation and Protein Encapsulation: As the concentration of SB-8 increases above its CMC (330 mM), the detergent molecules self-assemble into micelles.[1][3] These micelles have a hydrophobic core and a hydrophilic exterior. They effectively encapsulate the hydrophobic domains of proteins, shielding them from the aqueous environment and preventing aggregation.

-

Disruption of Protein-Protein and Protein-Lipid Interactions: The formation of protein-detergent mixed micelles disrupts the non-covalent interactions (hydrophobic, ionic, and hydrogen bonds) that hold protein aggregates together or anchor proteins within lipid membranes.[6]

-

Maintenance of Native-like Conformation: Due to its mild, non-denaturing properties, SB-8 is thought to maintain the native or near-native conformation of many proteins during solubilization.[5][] This is particularly crucial for functional studies and for the successful refolding of proteins from inclusion bodies.

Quantitative Data on Solubilization Efficiency

While specific quantitative data for SB-8 is limited in the literature, studies on closely related sulfobetaines provide valuable insights into their solubilization efficiency.

Table 2: Comparative Solubilization of Nuclear Proteins

| Detergent | Concentration | Solubilized Protein (% of total) | Target | Reference |

| SB 12 | 1% (w/v) | ~70% | Rat Liver Nuclei | [4] |

| CHAPS | 1% (w/v) | ~47% | Rat Liver Nuclei | [4] |

Table 3: Solubilization of Microsomal Membrane Proteins

| Additive | Increase in Protein Extraction Yield | Target | Reference |

| Sulfobetaine-type mild solubilization agents | Up to 100% | Microsomal membrane proteins | [8] |

These data suggest that sulfobetaines can be significantly more effective than other commonly used zwitterionic detergents like CHAPS for solubilizing certain classes of proteins. The choice of the alkyl chain length (e.g., SB-8 vs. SB-12) can influence the solubilization efficiency, and optimization is often required for specific applications.

Experimental Protocols

The following protocols provide a starting point for the use of SB-8 in protein solubilization. Optimization of parameters such as detergent concentration, temperature, and incubation time is recommended for each specific protein and application.

Solubilization of Membrane Proteins from Cultured Cells

This protocol is a general guideline for the extraction of membrane proteins.

Materials:

-

Cell pellet

-

Phosphate-buffered saline (PBS), ice-cold

-

Hypotonic Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitor cocktail)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound, protease inhibitor cocktail)

-

Microcentrifuge and ultracentrifuge

Procedure:

-

Cell Harvesting and Washing:

-

Harvest cultured cells by centrifugation.

-

Wash the cell pellet twice with ice-cold PBS to remove media components.

-

-

Cell Lysis:

-

Resuspend the cell pellet in ice-cold Hypotonic Lysis Buffer.

-

Incubate on ice for 15-30 minutes to allow cells to swell.

-

Homogenize the cell suspension using a Dounce homogenizer or by passing through a narrow-gauge needle.

-

-

Isolation of Membranes:

-

Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant containing the soluble cytosolic proteins.

-

-

Solubilization:

-

Resuspend the membrane pellet in the Solubilization Buffer containing SB-8. The final protein concentration should ideally be between 1-10 mg/mL.

-

Incubate the mixture for 1 hour at 4°C with gentle agitation (e.g., on a rotator).

-

-

Clarification:

-

Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.

-

-

Collection:

-

Carefully collect the supernatant, which contains the solubilized membrane proteins. This fraction is now ready for downstream applications such as chromatography, electrophoresis, or functional assays.

-

Solubilization of Proteins from Inclusion Bodies

This protocol provides a method for solubilizing and refolding proteins from bacterial inclusion bodies.

Materials:

-

Purified inclusion body pellet

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1% Triton X-100)

-

Solubilization Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% (w/v) this compound, optionally with 1-2 M Urea)

-

Refolding Buffer (protein-dependent, often contains additives like L-arginine)

-

Dialysis tubing or rapid dilution setup

Procedure:

-

Washing Inclusion Bodies:

-

Wash the inclusion body pellet with Wash Buffer to remove contaminating proteins and lipids. Centrifuge to collect the washed inclusion bodies. Repeat this step at least twice.

-

-

Solubilization:

-

Resuspend the washed inclusion bodies in the Solubilization Buffer. For very recalcitrant inclusion bodies, the addition of a mild chaotropic agent like low concentrations of urea (B33335) can be beneficial.

-

Incubate for 1-2 hours at room temperature with stirring.

-

-

Clarification:

-

Centrifuge the suspension at high speed (e.g., 15,000 x g) for 30 minutes to pellet any remaining insoluble material.

-

-

Refolding:

-

The supernatant containing the solubilized protein can be refolded by various methods, such as:

-

Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of SB-8 and any denaturant.

-

Rapid Dilution: Rapidly dilute the solubilized protein into a large volume of refolding buffer.

-

-

-

Purification:

-

The refolded protein can then be further purified using standard chromatography techniques.

-

Applications in Drug Development and Proteomics

The mild nature of SB-8 makes it a valuable tool in various stages of drug development and proteomics research.

-

Target Identification and Validation: SB-8 can be used to solubilize membrane-bound receptors and ion channels in their native-like conformation, allowing for accurate ligand binding assays and functional characterization, which are crucial for target validation.

-

High-Throughput Screening (HTS): By maintaining the activity of solubilized enzymes and receptors, SB-8 facilitates the development of robust HTS assays for drug discovery.

-

Proteomics and 2D-Gel Electrophoresis: As SB-8 is zwitterionic and does not interfere with isoelectric focusing, it is an excellent choice for sample preparation in 2D-gel electrophoresis, leading to better resolution and spot identification.[9]

-

Mass Spectrometry: While some detergents can interfere with mass spectrometry, certain sulfobetaines and their formulations are designed to be mass spectrometry-compatible, aiding in the identification of proteins from complex mixtures.

Conclusion

This compound is a versatile and effective zwitterionic detergent for the solubilization of a wide range of proteins. Its ability to maintain the structural and functional integrity of proteins makes it a superior choice for many applications in research and drug development compared to harsher, denaturing detergents. While the optimal conditions for its use must be empirically determined for each protein, the protocols and data presented in this guide provide a solid foundation for the successful application of this compound in the laboratory. The continued exploration of its properties and applications will undoubtedly lead to further advancements in our understanding of protein structure and function.

References

- 1. Solubilization and Stabilization of Native Membrane Proteins for Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]

- 3. scispace.com [scispace.com]

- 4. Protein Extraction Protocols for Effective Proteomic Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 2D Gel Electrophoresis Sample Preparation - Kendrick Labs [kendricklabs.com]

- 6. Determination of proteins and sulfobetaine with the Folin-phenol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]

An In-Depth Technical Guide to the Critical Micelle Concentration of N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-08)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) and related physicochemical properties of the zwitterionic surfactant N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, commonly known as Zwittergent 3-08 or SB3-8. This document is intended for researchers, scientists, and drug development professionals who utilize this detergent in their work.

Introduction to N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate

N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a non-denaturing zwitterionic surfactant widely employed in biochemical and pharmaceutical applications. Its unique properties, including its ability to break protein-protein interactions without denaturing proteins, make it a valuable tool for solubilizing membrane proteins, in proteomics research, and in drug formulation.[1][2] A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC).

The CMC is the concentration at which individual surfactant monomers begin to self-assemble into larger, organized structures called micelles.[3] Below the CMC, the surfactant exists primarily as monomers. Above the CMC, additional surfactant molecules predominantly form micelles. This transition is accompanied by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic substances.

Physicochemical Properties of Zwittergent Surfactants

| Property | Zwittergent 3-08 | Zwittergent 3-10 | Zwittergent 3-12 | Zwittergent 3-14 | Zwittergent 3-16 |

| Synonyms | SB3-8, Octyl sulfobetaine | Decyl sulfobetaine | Lauryl sulfobetaine, SB3-12 | Myristyl sulfobetaine | Palmityl sulfobetaine, SB3-16 |

| Molecular Weight ( g/mol ) | 279.44[4] | 307.5 | 335.53 | 363.58 | 391.65[5] |

| CMC (mM in water at 20-25°C) | 330[4][6][7] | 25-40 | 2-4 | 0.1-0.4 | 0.01-0.06[5] |

| Aggregation Number | Not Reported | Not Reported | 55 | 105 | 155[5] |

| Micellar Weight ( g/mol ) | Not Reported | Not Reported | 18,500 | 38,200 | 60,700[5] |

As the alkyl chain length increases, the hydrophobicity of the surfactant molecule increases, leading to a decrease in the CMC and an increase in the aggregation number and micellar weight.

Influence of Experimental Conditions on CMC

The CMC of a surfactant is not a fixed value but is influenced by environmental factors such as temperature and the presence of electrolytes.

Effect of Temperature

For many ionic surfactants, the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum value and then increasing.[8][9] For non-ionic and zwitterionic surfactants, the effect of temperature can be more complex. An increase in temperature can decrease the hydration of the hydrophilic head group, which favors micellization and thus lowers the CMC.[9] However, at higher temperatures, the disruption of the structured water around the hydrophobic tail can disfavor micellization, leading to an increase in the CMC. The precise temperature dependence for Zwittergent 3-08 is not extensively documented, but for some zwitterionic surfactants, a steady decrease in CMC with increasing temperature has been observed within a certain range.

Effect of Electrolytes (Salt)

The addition of salt to a solution of zwitterionic or ionic surfactant generally leads to a decrease in the CMC.[10][11][12] The added ions can reduce the electrostatic repulsion between the charged head groups of the surfactant monomers in the micelles. This shielding effect allows the micelles to form at a lower surfactant concentration. The magnitude of the decrease in CMC depends on the concentration and type of salt added.

Experimental Protocols for CMC Determination

Several methods can be employed to determine the CMC of a surfactant. The following are detailed protocols for two common techniques.

Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-08)

-

Deionized water

-

Surface tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate)

-

Glassware

Procedure:

-

Prepare a stock solution of Zwittergent 3-08 in deionized water at a concentration well above the expected CMC (e.g., 500 mM).

-

Create a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC (e.g., from 1 mM to 400 mM).

-

Calibrate the surface tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the ring or plate is thoroughly cleaned and dried between measurements.

-

Record the surface tension value for each concentration.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph: the steeply sloping region at lower concentrations and the plateau region at higher concentrations.

Fluorescence Spectroscopy using Pyrene (B120774) as a Probe

This technique utilizes the sensitivity of the fluorescence emission spectrum of a hydrophobic probe, such as pyrene, to the polarity of its microenvironment. In an aqueous solution, pyrene has a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Materials:

-

N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-08)

-

Pyrene

-

Spectroscopic grade solvent (e.g., acetone (B3395972) or ethanol) for pyrene stock solution

-

Deionized water

-

Fluorometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., 1 mM in acetone).

-

Prepare a stock solution of Zwittergent 3-08 in deionized water (e.g., 500 mM).

-

Prepare a series of aqueous solutions of Zwittergent 3-08 with varying concentrations.

-

To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the volume of the organic solvent added is minimal (e.g., <1% of the total volume) to avoid affecting the CMC.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm.

-

Record the intensities of the first and third vibronic peaks in the pyrene emission spectrum (I1 at ~373 nm and I3 at ~384 nm).

-

Plot the ratio of the intensities (I1/I3) as a function of the logarithm of the surfactant concentration.

-

A sigmoidal curve is typically observed. The CMC is determined from the inflection point of this curve, which represents the point of maximum change in the I1/I3 ratio.

Application: Membrane Protein Solubilization

Zwittergent 3-08 is frequently used for the solubilization of membrane proteins, a critical step in their purification and characterization. The general workflow involves disrupting the cell membrane and extracting the protein of interest into detergent micelles.

Caption: Workflow for membrane protein solubilization using Zwittergent 3-08.

The process begins with the isolation of the cell membranes. The membrane pellet is then resuspended in a suitable buffer, and Zwittergent 3-08 is added at a concentration significantly above its CMC to ensure the formation of micelles and the efficient solubilization of the membrane proteins. After incubation, the non-solubilized material is removed by ultracentrifugation, and the supernatant containing the protein-detergent complexes is carried forward for purification and analysis.

Logical Relationship for CMC Determination

The determination of the CMC involves a logical progression from sample preparation to data analysis, which can be visualized as follows:

Caption: Logical workflow for the determination of the critical micelle concentration.

This workflow illustrates the fundamental steps common to most CMC determination methods, starting with the preparation of a concentration series, followed by the measurement of a concentration-dependent physical property, and concluding with the analysis of the resulting data to identify the CMC.

References

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 4. Zwittergent® 3-08洗涤剂 A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-(N,N-ジメチルパルミチルアンモニオ)プロパンスルホン酸 ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. proteinsandproteomics.org [proteinsandproteomics.org]

- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 8. scialert.net [scialert.net]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 12. researchgate.net [researchgate.net]

The Zwitterionic Advantage: An In-depth Technical Guide to Sulfobetaine Detergents for Researchers and Drug Development Professionals

Introduction

In the intricate world of protein chemistry and drug development, the ability to effectively solubilize and stabilize proteins, particularly challenging membrane proteins, is paramount. Sulfobetaine (B10348) detergents have emerged as a powerful class of zwitterionic surfactants that offer a unique combination of properties, making them indispensable tools for researchers. Their defining characteristic is the presence of both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group within the same molecule.[1][2][3] This dual-charge nature results in a net neutral charge across a wide pH range, underpinning their gentle, non-denaturing action and broad utility in sensitive applications.[4][5] This technical guide provides a comprehensive overview of the zwitterionic nature of sulfobetaine detergents, their physicochemical properties, and their practical applications in research and drug development.

The Chemical Basis of the Zwitterionic Nature

The remarkable properties of sulfobetaine detergents stem directly from their unique molecular architecture. They possess a hydrophilic headgroup containing both a permanently positive quaternary ammonium cation and a strongly acidic sulfonate anion.[1][6] Unlike other amphoteric surfactants, the pKa of the sulfonic acid group is very low, and the quaternary amine is always positively charged, independent of the solution's pH. This ensures that sulfobetaines maintain their zwitterionic character over a broad pH range.[4][7] This intrinsic charge neutrality minimizes their interaction with the overall charge of a protein, contributing to their non-denaturing capabilities.[2][3]

Caption: General chemical structure of a sulfobetaine detergent.

Physicochemical Properties of Common Sulfobetaine Detergents

The efficacy of a detergent is dictated by its physicochemical properties. For sulfobetaine detergents, key parameters include the Critical Micelle Concentration (CMC), the concentration at which detergent monomers begin to form micelles, and the aggregation number, which is the average number of monomers per micelle. These properties, along with the molecular weight, are crucial for designing experiments such as protein solubilization and removal of excess detergent.

| Detergent | Abbreviation | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number |

| N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-8 | 279.45 | 25-40 | N/A |

| N-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-10 | 307.51 | ~39 | 41[7] |

| N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-12 | 335.56 | 2-4 | 55[8] |

| N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-14 | 363.61 | 0.1-0.4 | 83[9] |

| N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-16 | 391.67 | ~0.04 | N/A |

| N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | SB-18 | 419.72 | N/A | N/A |

| Amidosulfobetaine-14 | ASB-14 | 434.68 | 8 | N/A |

| Amidosulfobetaine-16 | ASB-16 | 462.73 | 8 | N/A |

Key Applications in Research and Drug Development

Sulfobetaine detergents are prized for their ability to solubilize membrane proteins while preserving their native structure and function.[2] This makes them invaluable for a wide range of applications, from basic research to the development of therapeutics targeting membrane proteins like G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

Membrane Protein Solubilization

The primary application of sulfobetaine detergents is the extraction of integral membrane proteins from the lipid bilayer. Their amphipathic nature allows them to disrupt the membrane and form micelles around the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous environment.[5] Unlike harsh ionic detergents like SDS, the zwitterionic nature of sulfobetaines helps to maintain the protein's native conformation.[2][3]

Caption: Workflow for membrane protein solubilization.

Stabilizing Proteins for Structural and Functional Studies

Once solubilized, maintaining the stability and functional integrity of membrane proteins is crucial for downstream applications such as structural determination by crystallography or cryo-electron microscopy, and for functional assays. Sulfobetaines have been shown to be effective in stabilizing a variety of membrane proteins, including challenging targets like GPCRs.[10][11]

Enabling the Study of Signaling Pathways

By successfully solubilizing and stabilizing receptors in a functional state, sulfobetaine detergents open the door to investigating their role in cellular signaling. For instance, a solubilized receptor can be used in various assays to study its interaction with downstream signaling partners.

Caption: GPCR signaling study workflow after solubilization.

Experimental Protocols

The following are generalized protocols for key experiments involving sulfobetaine detergents. Researchers should optimize these protocols for their specific protein of interest and downstream application.

Protocol 1: Synthesis of N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (SB-12)

This protocol describes a common method for the synthesis of SB-12.

Materials:

-

N,N-Dimethyldodecylamine

-

1,3-Propanesultone

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve N,N-dimethyldodecylamine in anhydrous acetonitrile.

-

Slowly add an equimolar amount of 1,3-propanesultone to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature. A white precipitate of SB-12 should form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified SB-12 under vacuum.

Protocol 2: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Surface tensiometry is a widely used method to determine the CMC of a surfactant.

Materials:

-

Sulfobetaine detergent

-

High-purity water

-

Surface tensiometer with a Wilhelmy plate or Du Noüy ring

-

A series of clean glass vials

Procedure:

-

Prepare a stock solution of the sulfobetaine detergent in high-purity water at a concentration well above the expected CMC.

-

Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

-

Calibrate the surface tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated. Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned between measurements.

-

Plot the surface tension as a function of the logarithm of the detergent concentration.

-

The CMC is determined as the point of intersection of the two linear portions of the plot.

Protocol 3: Solubilization of Membrane Proteins using ASB-14

This protocol provides a general guideline for the solubilization of membrane proteins from cultured cells using the amidosulfobetaine ASB-14, often in combination with CHAPS.[6]

Materials:

-

Cell pellet

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 2% (w/v) ASB-14, 100 mM DTT, and a protease inhibitor cocktail.

-

Dounce homogenizer or sonicator

-

Ultracentrifuge

Procedure:

-

Resuspend the cell pellet in the Lysis Buffer.

-

Homogenize the sample on ice using a Dounce homogenizer or sonicate briefly to ensure complete cell lysis.

-

Incubate the lysate on a rotator at 4°C for 30-60 minutes to allow for protein solubilization.

-

To remove insoluble cellular debris, centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.[6]

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

Determine the protein concentration of the supernatant using a detergent-compatible protein assay.

Conclusion

Sulfobetaine detergents represent a versatile and powerful class of zwitterionic surfactants with broad applications in protein science and drug discovery. Their unique chemical structure, which confers a neutral charge over a wide pH range, makes them exceptionally mild and non-denaturing. This allows for the effective solubilization and stabilization of challenging proteins, particularly integral membrane proteins, while preserving their native structure and function. By understanding the fundamental principles of their zwitterionic nature and their key physicochemical properties, researchers can effectively leverage these detergents to advance our understanding of complex biological systems and to develop novel therapeutics.

References

- 1. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. sancolo.com [sancolo.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfobetaine 10, SB 10, cas no. 15163-36-7, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 8. Sulfobetaine 3-12 (SB 3-12) Detergent | AAT Bioquest [aatbio.com]

- 9. Sulfobetaine 3-14 (SB 3-14) Detergent | AAT Bioquest [aatbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Solubilization of G protein-coupled receptors: a convenient strategy to explore lipid-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sulfobetaine-8 in Diverse Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Sulfobetaine-8 (SB-8), a zwitterionic detergent critical for various applications in life sciences, including protein solubilization, purification, and drug formulation.[1][2][3] Understanding the solubility of SB-8 in different buffer systems is paramount for optimizing experimental protocols and ensuring reproducible results.

Introduction to this compound (SB-8)

This compound (also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is an amphipathic molecule featuring a hydrophobic 8-carbon alkyl chain and a hydrophilic headgroup.[4] This headgroup contains both a positively charged quaternary ammonium (B1175870) ion and a negatively charged sulfonate group, resulting in a net neutral charge over a broad pH range. This zwitterionic nature makes SB-8 a non-denaturing surfactant, capable of solubilizing membrane proteins and preventing non-specific protein aggregation while preserving protein structure and function.[5][6]

Caption: Molecular structure of this compound.

Solubility Profile of this compound

While SB-8 is known for its high solubility in aqueous solutions, specific quantitative data across a wide range of biological buffers is not extensively published. The data sheets from various suppliers consistently state that SB-8 is "soluble in water".[4][7][8] Related compounds, the non-detergent sulfobetaines (NDSBs), are noted to be highly soluble, often exceeding 2.0 M in water, and do not significantly alter the pH or viscosity of biological buffers.[9][10][11] This suggests that SB-8 likely exhibits high solubility in common laboratory buffers, but empirical determination is recommended for specific applications.

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Solvent/Buffer System | Temperature | Solubility |

| This compound | Water | Room Temperature | Soluble[4][7][8] |

| NDSBs (general) | Water | Not Specified | > 2.0 M[9][11] |

| NDSBs (general) | Biological Buffers | Not Specified | High; do not significantly alter pH or viscosity[10][12] |

Factors Influencing Solubility:

-

Temperature: Solubility of SB-8 is expected to increase with temperature, although this can affect the stability of the biological molecules in the solution.

-

pH: Due to its zwitterionic nature, the solubility of SB-8 is generally stable across a wide pH range. Extreme pH values may alter the charge of the headgroup and could affect solubility. It is recommended to use buffers with sufficient capacity (e.g., at least 25 mM) to prevent pH drift when using high concentrations of SB-8.[10][11]

-

Ionic Strength: The presence of salts in buffer systems can influence the solubility of detergents. While NDSBs have been used in conjunction with salts, high salt concentrations can potentially lead to "salting-out" effects, reducing the solubility of SB-8.

-

Buffer Components: Specific interactions between the buffer molecules (e.g., Tris, HEPES, MOPS) and SB-8 could potentially influence solubility, although this effect is generally considered minimal for common biological buffers.[10]

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of SB-8 in a specific buffer system, the following experimental protocol provides a reliable methodology.

Objective: To determine the saturation solubility of this compound in a user-defined buffer system at a constant temperature.

Materials:

-

All necessary components for the desired buffer (e.g., Tris base, HEPES, NaCl, HCl)

-

High-purity deionized water

-

Temperature-controlled shaker or water bath

-

Calibrated pH meter and analytical balance

-

Microcentrifuge and appropriate tubes

-

Thermostated incubator or oven for gravimetric analysis

Methodology:

-

Buffer Preparation: Accurately prepare the desired buffer system (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the final pH is correctly adjusted and the solution is filtered if necessary.

-

Sample Preparation: Dispense a precise volume (e.g., 1.0 mL) of the prepared buffer into several microcentrifuge tubes.

-

SB-8 Addition: Add an excess amount of SB-8 powder to each tube. An excess is ensured when a significant amount of solid material remains undissolved after thorough mixing.

-

Equilibration: Seal the tubes securely and place them in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g for 15 minutes) at the same experimental temperature to pellet all undissolved SB-8.

-

Supernatant Collection: Carefully pipette a precise volume of the clear supernatant (e.g., 500 µL) into a pre-weighed, dry microcentrifuge tube. Be cautious not to disturb the solid pellet.

-

Gravimetric Analysis: Determine the weight of the collected supernatant. Place the tubes with the supernatant in an oven at a moderate temperature (e.g., 60-70°C) until all the solvent has evaporated and a constant dry weight of the dissolved SB-8 is achieved.

-

Calculation of Solubility:

-

Calculate the mass of the dissolved SB-8 (Final weight of tube - Initial weight of tube).

-

Calculate the mass of the solvent (Weight of supernatant - Mass of dissolved SB-8).

-

Assuming the density of the buffer is ~1 g/mL, the mass of the solvent is approximately equal to its volume.

-

Express solubility in desired units, such as g/100 mL or Molarity.

-

Caption: A generalized workflow for determining SB-8 solubility.

Conclusion

This compound is a highly valuable zwitterionic detergent with excellent water solubility. While specific quantitative data in various biological buffers is sparse in literature, its chemical nature suggests high solubility across commonly used systems. For applications requiring precise concentrations near its saturation point, the provided experimental protocol offers a robust framework for determining these values empirically. This due diligence ensures the optimization of protocols for protein chemistry and drug development, leading to more reliable and scientifically sound outcomes.

References

- 1. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 2. What is Sulfobetaine (SB) zwitterionic surfactants used for? - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 3. Sulfobetaine 8生物清潔劑 | CAS 15178-76-4 - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]

- 4. This compound |產品詳情|上海拜力生物科技有限公司 [lookbio.com]

- 5. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. You are being redirected... [bio-world.com]

- 8. Non-Detergent Sulfobetaine (NDSB) 201 [gbiosciences.com]

- 9. NDSB 201 protein renaturation and refolding reagent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. interchim.fr [interchim.fr]

- 12. goldbio.com [goldbio.com]

In-Depth Technical Guide: Thermal Stability of Sulfobetaine-8 for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of Sulfobetaine-8 (N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate), a zwitterionic detergent crucial for various applications in research and drug development, particularly in the solubilization and stabilization of membrane proteins. Understanding the thermal properties of this compound (SB-8) is paramount for ensuring experimental reproducibility and the integrity of biological samples.

Core Concepts: Understanding this compound and its Thermal Behavior

This compound belongs to the sulfobetaine (B10348) family of detergents, characterized by a hydrophilic headgroup containing both a quaternary ammonium (B1175870) cation and a sulfonate anion, and a hydrophobic alkyl tail. This zwitterionic nature confers it with unique properties, such as maintaining its net-neutral charge over a wide pH range and being generally milder and less denaturing than ionic detergents.[1][2][3][4]

The thermal stability of a detergent like SB-8 is a critical parameter that dictates its suitability for various experimental procedures, especially those involving heat, such as thermal shift assays for protein stability, and long-term storage of protein-detergent complexes.[5][6] Degradation of the detergent can lead to the formation of impurities that may interfere with assays or compromise the stability of the protein of interest.

Quantitative Thermal Stability Data

The thermal stability of this compound has been assessed primarily through thermogravimetric analysis (TGA) and melting point determination. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition. It is important to note that the literature often refers to compounds structurally very similar to SB-8, such as n-alkylammonium sulfobetaines (DmCnS series), which provide valuable insights into its expected thermal behavior.

| Parameter | Value | Method | Notes | Reference |

| Decomposition Onset (Ton) | ~280 °C | Thermogravimetric Analysis (TGA) | Data for DmC8S, a close structural analog of this compound. The onset temperature is defined as the point of 5% weight loss. | [7][8] |

| Melting Point | 212-215 °C | Not specified | ||

| Melting Point (decomposes) | 257-260 °C | Not specified | Indicates that decomposition occurs at or near the melting point. | [9] |

| Recommended Storage | Room Temperature | Manufacturer Recommendation | [10] | |

| Long-term Stability | High hydrolytic stability of the polymer form in various pH conditions at ambient temperature. | ¹H NMR | While this data is for poly(sulfobetaine), it suggests good chemical stability of the sulfobetaine moiety. | [11][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the thermal stability of detergents like this compound. Below are protocols for key analytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small amount of powdered this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically carried out under an inert nitrogen atmosphere to prevent oxidative degradation.

-

Heating Rate: A constant heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature well above the expected decomposition point (e.g., 30 °C to 600 °C).

-

-

Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition (Ton) is typically determined as the temperature at which a 5% weight loss is observed.[7][8][13][14][15]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other phase transitions of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Heating and Cooling Cycles: The sample and reference are subjected to a controlled temperature program, including heating and cooling ramps. A typical heating rate is 10 °C/min.

-

Temperature Range: The temperature range should encompass the expected melting point (e.g., from room temperature to 250 °C).

-

-

Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. Endothermic events, such as melting, are observed as peaks in the DSC thermogram.[8][16][17][18]

Impact on Experimental Workflows and Data Interpretation

The thermal stability of this compound is a critical consideration in experimental design and data interpretation, particularly in the field of membrane protein research.

Protein Solubilization and Stabilization

This compound is widely used to extract membrane proteins from the lipid bilayer and maintain their stability in a soluble form.[1][2] The detergent forms micelles around the hydrophobic transmembrane domains of the protein, mimicking the native membrane environment. If an experiment requires heating, such as in thermal shift assays to determine protein melting temperature (Tm), the detergent's own thermal stability must exceed the protein's Tm. Detergent degradation can lead to protein aggregation and precipitation, confounding the results.

Long-Term Sample Storage

For structural and functional studies, protein-detergent complexes are often stored for extended periods. While manufacturer recommendations suggest room temperature storage for solid SB-8, the stability of aqueous solutions, especially at elevated temperatures, should be considered.[10] Studies on polysulfobetaines have shown good hydrolytic stability at ambient temperatures, which is a positive indicator for the sulfobetaine headgroup.[11][12] However, for critical applications, long-term stability studies under the specific buffering and temperature conditions of the experiment are advisable.

Visualizing Experimental Workflows

The following diagrams illustrate key experimental workflows where the thermal stability of this compound is a relevant factor.

Caption: Workflow for assessing protein stability using a detergent like SB-8.

Caption: A generalized protocol for Thermogravimetric Analysis of this compound.

Conclusion and Recommendations

This compound is a thermally stable zwitterionic detergent suitable for a wide range of applications in research and drug development. Its decomposition onset temperature is approximately 280 °C, providing a safe margin for most biochemical applications, including thermal shift assays of proteins which typically unfold at much lower temperatures. However, it is crucial to be aware of its melting point, which is in the range of 212-260 °C, as decomposition can occur concurrently.

For optimal experimental outcomes, the following recommendations should be considered:

-

Verification of Purity: Always use high-purity this compound, as impurities can affect its thermal properties and interfere with experimental results.

-

Avoid Prolonged Exposure to High Temperatures: While SB-8 is stable, prolonged incubation at temperatures approaching its melting/decomposition point should be avoided.

-

Consider Hydrolytic Stability: For long-term storage in aqueous solutions, especially at non-neutral pH, the potential for hydrolysis should be considered, although sulfobetaines are generally quite stable.

-

Empirical Testing: When developing new assays or working with particularly sensitive proteins, it is prudent to empirically test the stability of this compound under the specific experimental conditions.

By adhering to these guidelines and understanding the thermal characteristics of this compound, researchers can enhance the reliability and reproducibility of their experimental results.

References

- 1. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. A nondenaturing zwitterionic detergent for membrane biochemistry: design and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfobetaine 3-16, Zwitterionic detergent (CAS 2281-11-0) | Abcam [abcam.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Foldable detergents for membrane protein study: Importance of detergent core flexibility in protein stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Complex Self-Organization in n-Alkylammonium Sulfobetaine Zwitterions with High Thermal Stabilities and High Expansion Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. You are being redirected... [bio-world.com]

- 10. This compound (SB-8) | CAS 15178-76-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. epfl.ch [epfl.ch]

- 15. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 16. A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ucm.es [ucm.es]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to Non-Denaturing Detergents for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of proteins in their native, functional state is paramount to understanding complex biological processes and for the development of novel therapeutics. A critical initial step in many protein analysis workflows is the extraction and solubilization of proteins from their cellular environment. This process often necessitates the use of detergents to disrupt cellular membranes and isolate proteins of interest. Non-denaturing detergents are indispensable tools in this context, as they are capable of solubilizing membrane proteins and disrupting lipid-lipid and lipid-protein interactions while preserving the native structure and function of the protein and maintaining protein-protein interactions.[1][2][3] This technical guide provides a comprehensive overview of non-denaturing detergents, their properties, and their applications in key protein study methodologies.

Understanding Non-Denaturing Detergents

Detergents are amphipathic molecules, possessing both a hydrophilic (polar) head group and a hydrophobic (non-polar) tail.[1] This dual nature allows them to interact with both the aqueous environment and the hydrophobic lipid bilayers of cell membranes. At a concentration above their critical micelle concentration (CMC), detergent monomers self-assemble into micelles.[4] It is these micelles that encapsulate membrane proteins, shielding their hydrophobic transmembrane domains from the aqueous buffer and rendering them soluble.[4]

Non-denaturing detergents are characterized by their uncharged or zwitterionic head groups. This lack of a net charge makes them gentler than their ionic counterparts (e.g., SDS), which can disrupt protein-protein interactions and lead to denaturation.[5][6] Non-denaturing detergents are broadly classified into two main categories:

-

Non-ionic detergents: These possess uncharged, hydrophilic head groups. They are considered mild and are effective at breaking lipid-lipid and protein-lipid interactions without disrupting protein-protein interactions.[1][2] Examples include Triton X-100, NP-40, Tween 20/80, and n-Dodecyl β-D-maltoside (DDM).

-

Zwitterionic detergents: These contain both a positive and a negative charge in their hydrophilic head group, resulting in a net neutral charge. While still considered non-denaturing, they can be more effective at disrupting protein-protein interactions than non-ionic detergents.[7] A prominent example is CHAPS.

Properties of Common Non-Denaturing Detergents

The selection of an appropriate non-denaturing detergent is critical and depends on the specific protein of interest and the downstream application. Key properties to consider include the critical micelle concentration (CMC), aggregation number, and molecular weight.

| Detergent | Type | Molecular Weight (Da) | CMC (mM) | Aggregation Number |

| Triton X-100 | Non-ionic | ~625 - 647[4][8][9][10][11] | 0.2 - 0.33[4][10][11] | 100 - 155[4] |

| NP-40 | Non-ionic | ~603 - 617[7][12] | 0.05 - 0.29[7][12] | 149[7][12] |

| Tween 20 | Non-ionic | ~1227[13][14] | 0.06 - 0.07% (w/v)[15][16] | Not readily available |

| Tween 80 | Non-ionic | ~1310[17][18] | 0.012 - 0.0167[18][19] | ~58[18] |

| n-Dodecyl β-D-maltoside (DDM) | Non-ionic | ~510.6[20][21] | 0.1 - 0.6[3] | ~98[3] |

| CHAPS | Zwitterionic | ~614.9[22][23][24] | 6 - 10[22][23][24][25] | 4 - 14[25] |

Key Applications and Experimental Protocols

Non-denaturing detergents are integral to a variety of techniques aimed at studying proteins in their native state.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique used to identify protein-protein interactions. The goal is to immunoprecipitate a target protein ("bait") along with its interacting partners ("prey") from a cell lysate. The use of non-denaturing detergents is crucial to preserve these interactions.[26]

1. Cell Lysis:

-

Wash cultured cells (adherent or suspension) with ice-cold PBS.

-

Lyse the cells by adding ice-cold Co-IP lysis buffer. A common formulation is:

-

Incubate on ice for 10-30 minutes with occasional vortexing.[27][29]

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[26]

-

Collect the supernatant containing the solubilized proteins.

2. Pre-clearing the Lysate (Optional but Recommended):

-

To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C on a rotator.[28][30]

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.[28]

3. Immunoprecipitation:

-

Add the primary antibody specific to the "bait" protein to the pre-cleared lysate.

-

Incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

4. Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer (often the same as the lysis buffer, sometimes with a lower detergent concentration). This step is critical to remove non-specifically bound proteins.[30]

5. Elution:

-

Elute the protein complexes from the beads. For downstream analysis by SDS-PAGE and Western blotting, a denaturing elution buffer (e.g., Laemmli sample buffer) is commonly used.

-

For functional assays, a non-denaturing elution buffer, such as a low pH glycine (B1666218) solution, can be used.[30]

6. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.

Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

Native-PAGE separates proteins based on their size, shape, and native charge, allowing for the analysis of intact protein complexes. Non-denaturing detergents are used to solubilize membrane proteins and maintain their native conformation during electrophoresis.

1. Sample Preparation and Solubilization:

-

Isolate the membrane fraction from cells or tissues.

-

Resuspend the membrane pellet in a sample buffer containing a non-denaturing detergent. Common choices include n-dodecyl-β-D-maltoside (DDM) or digitonin.[1]

-

Example Sample Buffer: 750 mM ε-aminocaproic acid, 50 mM Bis-Tris-HCl pH 7.0, 0.5 mM EDTA.

-

-

Add the detergent solution (e.g., 10% w/v DDM) to the sample and incubate on ice for at least 10 minutes to solubilize the membrane proteins.[1]

-

Centrifuge to pellet any unsolubilized material.[1]

-

Transfer the supernatant to a new tube.

2. Electrophoresis:

-

Prepare a native polyacrylamide gel (gradient gels often provide better resolution). The gel and running buffers should not contain denaturing agents like SDS.

-

For Blue Native PAGE (BN-PAGE), Coomassie Brilliant Blue G-250 is added to the sample and cathode buffer to impart a negative charge on the proteins for migration.

-

Load the prepared samples into the wells of the gel.

-

Run the gel at a constant voltage in a cold room or with a cooling system to prevent protein denaturation due to heat.

3. Analysis:

-

After electrophoresis, the gel can be stained with Coomassie blue or other protein stains to visualize the protein bands.

-

For identification of specific proteins or complexes, a second dimension of electrophoresis (2D-PAGE) under denaturing conditions (SDS-PAGE) can be performed, followed by Western blotting or mass spectrometry.

Case Study: EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation.[31][32] Dysregulation of this pathway is implicated in various cancers.[33] Studying the protein-protein interactions within this pathway, such as the dimerization of EGFR upon ligand binding and the recruitment of downstream signaling molecules, heavily relies on techniques like Co-IP that utilize non-denaturing detergents.

Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[34] These phosphorylated tyrosines serve as docking sites for adaptor proteins and enzymes containing SH2 or PTB domains, such as Grb2 and SHC.[34] This initiates downstream signaling cascades, including the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate gene expression and cellular responses.[31]

Conclusion

Non-denaturing detergents are fundamental reagents for the study of proteins in their native and functional states. A thorough understanding of their properties and appropriate application is essential for the successful extraction and analysis of proteins and their interactions. By carefully selecting a detergent based on the specific experimental goals and protein characteristics, researchers can effectively solubilize proteins while preserving their structural and functional integrity, enabling crucial insights into complex biological systems and facilitating the development of novel therapeutic strategies.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]

- 5. Solubilization of membrane protein complexes for blue native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 7. Thermo Scientific NP-40 Surfact-Amps Detergent Solution 50 mL | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 8. Sample Preparation [abm.com.ge]

- 9. snowpure.com [snowpure.com]

- 10. periodicos.ufms.br [periodicos.ufms.br]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Tween® 20 Detergent | AAT Bioquest [aatbio.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. aurion.nl [aurion.nl]

- 16. emsdiasum.com [emsdiasum.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Anatrace.com [anatrace.com]

- 19. researchgate.net [researchgate.net]

- 20. avantiresearch.com [avantiresearch.com]

- 21. researchgate.net [researchgate.net]

- 22. CHAPS Detergent | AAT Bioquest [aatbio.com]

- 23. mpbio.com [mpbio.com]

- 24. agscientific.com [agscientific.com]

- 25. agscientific.com [agscientific.com]

- 26. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 27. creative-diagnostics.com [creative-diagnostics.com]

- 28. usbio.net [usbio.net]

- 29. assaygenie.com [assaygenie.com]

- 30. bitesizebio.com [bitesizebio.com]

- 31. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 32. sinobiological.com [sinobiological.com]

- 33. EGFR Signaling Pathway - Elabscience [elabscience.com]

- 34. benchchem.com [benchchem.com]

Sulfobetaine-8 in Proteomics Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of proteomics, the effective solubilization and stabilization of proteins are paramount for successful downstream analysis. This is particularly challenging for hydrophobic membrane proteins, which are often underrepresented in proteomic studies. Zwitterionic detergents, such as Sulfobetaine-8 (SB-8), have emerged as powerful tools to address this challenge. Their unique amphipathic nature, possessing both a positive and a negative charge on their hydrophilic head group, allows them to efficiently disrupt lipid-lipid and lipid-protein interactions without significantly altering the native protein structure and charge.[1][2] This technical guide provides a comprehensive overview of the applications of this compound in proteomics research, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Properties of this compound

This compound, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a non-denaturing zwitterionic detergent. Its key properties make it a valuable reagent in various proteomics workflows.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₉NO₃S | [3] |

| Molecular Weight | 279.45 g/mol | N/A |

| Critical Micelle Concentration (CMC) | 330 mM (in water at 20-25°C) | [3] |

| Appearance | White crystalline powder | N/A |

| Charge | Zwitterionic (net neutral) | [1] |

Applications of this compound in Proteomics

The primary applications of SB-8 in proteomics stem from its excellent protein solubilization capabilities, particularly for membrane proteins, and its compatibility with downstream analytical techniques such as two-dimensional gel electrophoresis (2D-PAGE) and mass spectrometry (MS).[4][5]

Protein Solubilization

This compound is highly effective at solubilizing membrane proteins by creating mixed micelles with lipids and the hydrophobic domains of proteins, thereby extracting them from the membrane environment.[6] Its zwitterionic nature ensures that the native charge of the protein is maintained, which is crucial for techniques like isoelectric focusing.[1]

A comparative study on the solubilization of membrane proteins from Xylella fastidiosa for 2D-PAGE demonstrated the superior performance of sulfobetaines over the commonly used zwitterionic detergent CHAPS.[4]

| Detergent Combination | Number of Visible Spots in 2D-PAGE |

| 4% CHAPS | ~250 |

| 2% ASB-14 + 4% CHAPS | ~400 |

| 2% SB 3-10 + 4% CHAPS | ~350 |

Note: ASB-14 and SB 3-10 are other types of sulfobetaine (B10348) detergents. This data suggests the enhanced solubilization capacity of sulfobetaines in conjunction with CHAPS.[4]

Two-Dimensional Gel Electrophoresis (2D-PAGE)

Due to its ability to solubilize proteins without altering their native charge, SB-8 is a valuable component of rehydration buffers used for the first dimension of 2D-PAGE, isoelectric focusing (IEF).[7] It helps to keep proteins, especially hydrophobic ones, in solution during the focusing process, leading to better resolution and fewer artifacts in the final gel.

Mass Spectrometry Compatibility

While detergents can interfere with mass spectrometry analysis by causing ion suppression, sulfobetaines like SB-8 are considered more MS-friendly than many non-ionic and ionic detergents.[1][8] However, for optimal results, it is often necessary to remove the majority of the detergent prior to MS analysis.[9][10] Techniques such as protein precipitation, dialysis, and the use of detergent removal resins can be employed for this purpose.[6][10]

Experimental Protocols

Membrane Protein Extraction using this compound for Proteomics

This protocol describes the general steps for extracting membrane proteins from cultured cells using a lysis buffer containing this compound.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound, Protease inhibitor cocktail

-

Microcentrifuge

-

Sonicator (optional)

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

-

Resuspend the cell pellet in ice-cold Lysis Buffer. The volume will depend on the cell pellet size; a common starting point is 5-10 volumes of buffer to the pellet volume.

-

Incubate the suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.

-

For enhanced lysis, sonicate the sample on ice with short bursts.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the solubilized proteins.

-

Quantify the protein concentration using a detergent-compatible protein assay.

-

The protein extract is now ready for downstream applications like 2D-PAGE or mass spectrometry (after detergent removal).

Two-Dimensional Gel Electrophoresis (2D-PAGE) with a this compound Containing Buffer

This protocol outlines the first dimension (IEF) of 2D-PAGE using a rehydration buffer containing this compound.

Materials:

-

Protein extract solubilized with SB-8

-

Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 1% (w/v) this compound, 0.5% (v/v) IPG buffer, 65 mM DTT, Bromophenol Blue

-

Immobilized pH Gradient (IPG) strips

-

Rehydration/loading tray

-

IEF focusing unit

Procedure:

-

Dilute the protein sample in the Rehydration Buffer to the desired final protein concentration.

-

Pipette the sample mixture into the channels of the rehydration/loading tray.